

ADCT-701: A Technical Deep Dive into its Linker and Payload Technology

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For Researchers, Scientists, and Drug Development Professionals

ADCT-701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in targeting and eliminating cancer cells expressing Delta-like non-canonical Notch ligand 1 (DLK1). This technical guide provides an in-depth exploration of the core technologies underpinning ADCT-701, specifically its advanced linker and potent payload, supported by preclinical data and detailed experimental methodologies.

Core Components of ADCT-701

ADCT-701 is a sophisticated biotherapeutic engineered with three primary components: a humanized IgG1 antibody targeting DLK1, a proprietary linker system, and a powerful cytotoxic payload.^{[1][2]} The precise design of each element is critical to its therapeutic window and overall efficacy.

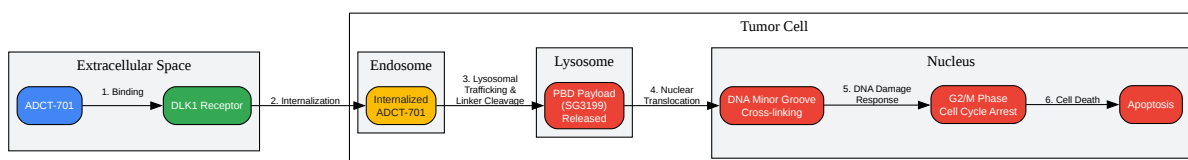
- **Antibody:** A humanized monoclonal IgG1 antibody, HuBA-1-3D, that specifically targets human DLK1.^[3] DLK1 is an attractive tumor antigen due to its high expression in various malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC), while having restricted expression in healthy adult tissues.^{[1][3][4]}
- **Linker System:** The antibody is site-specifically conjugated to the payload via a multi-component linker system designed for stability in circulation and efficient cleavage within the tumor cell. This system comprises:

- GlycoConnect™ Technology: A chemoenzymatic method that attaches payloads to the antibody's glycan, ensuring a homogeneous drug-to-antibody ratio (DAR) and a stable ADC.[5]
- HydraSpace™ Technology: A spacer component designed to improve the ADC's solubility and pharmacokinetic properties.[1][6]
- Valine-Alanine Cleavable Linker: A cathepsin-cleavable dipeptide linker that is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases upon internalization into the target cancer cell.[1][2][6]
- Payload: The cytotoxic agent is SG3199, a pyrrolobenzodiazepine (PBD) dimer.[1][2][6] PBD dimers are a class of highly potent DNA-interactive agents.

The final construct of ADCT-701 has a drug-to-antibody ratio (DAR) of approximately 1.8 to 1.9. [1][6]

Mechanism of Action

The therapeutic strategy of ADCT-701 is predicated on the targeted delivery of its cytotoxic payload to DLK1-expressing cancer cells. The process unfolds in a series of sequential steps.



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Caption: Mechanism of action of ADCT-701.

- **Binding:** ADCT-701 circulates in the bloodstream and selectively binds to the DLK1 protein expressed on the surface of tumor cells.[7]
- **Internalization:** Upon binding, the entire ADC-receptor complex is internalized into the cell via endocytosis.[7][8]
- **Lysosomal Trafficking and Payload Release:** The endosome containing the complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases, such as cathepsin, cleave the valine-alanine linker, releasing the active SG3199 payload.[3][7]
- **DNA Cross-linking:** The released SG3199 payload translocates to the nucleus and binds to the minor groove of the DNA, forming highly cytotoxic interstrand cross-links.[6][8]
- **Cell Cycle Arrest and Apoptosis:** These DNA lesions are difficult for the cell to repair, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[8]
- **Bystander Killing:** The hydrophobic nature of the PBD payload allows it to diffuse out of the targeted cancer cell and kill neighboring, potentially DLK1-negative, cancer cells.[8]

Quantitative Preclinical Data

ADCT-701 has demonstrated potent and specific anti-tumor activity in a range of preclinical models.

Table 1: In Vitro Cytotoxicity of ADCT-701

Cell Line	Cancer Type	IC50 (pM)
SK-N-FI	Neuroblastoma	Data not quantified
LI1097	Hepatocellular Carcinoma (PDX)	Data not quantified
CU-ACC1	Adrenocortical Carcinoma	Potent Inhibition
H295R	Adrenocortical Carcinoma	Potent Inhibition
CU-ACC2 (DLK1-)	Adrenocortical Carcinoma	No significant inhibition
Data derived from graphical representations and qualitative descriptions in the cited literature. [1] [6]		

Table 2: In Vivo Efficacy of ADCT-701 in Xenograft Models

Model	Cancer Type	Dose (mg/kg)	Outcome
SK-N-FI Xenograft	Neuroblastoma	1.0	4/9 Complete Responders (CR), 1/9 Partial Responders (PR)
HCC PDX Model	Hepatocellular Carcinoma	1.0	2/8 CR, 3/8 PR
Data is based on single-dose intravenous administration. [2] [4]			

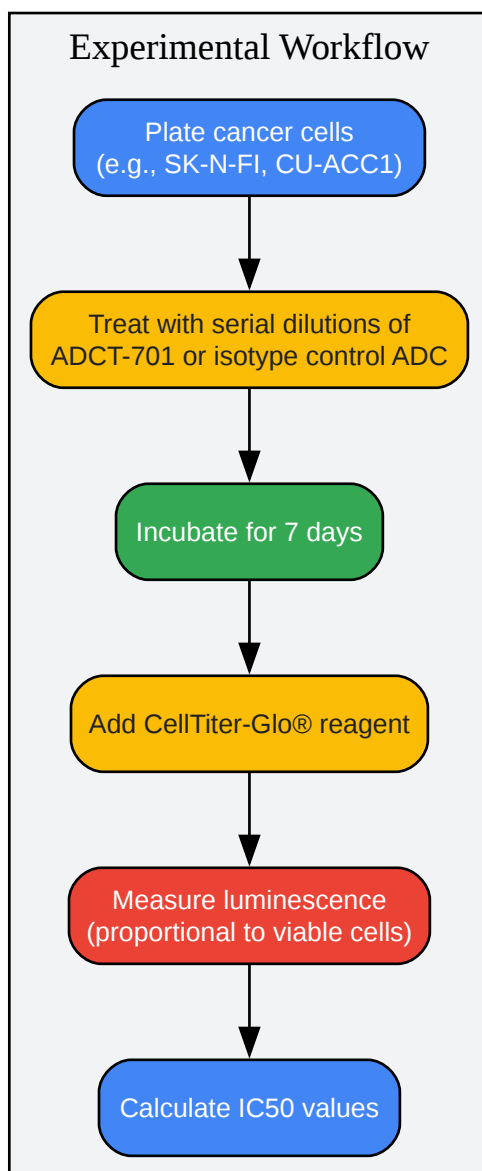
Table 3: Pharmacokinetic Properties of ADCT-701

Species	Dose (mg/kg)	Half-life	Key Finding
Rat	5	9-11 days	Excellent stability
Mouse	1	Not specified	High in vivo stability, comparable profiles of total and conjugated antibody
Pharmacokinetic analysis was performed in non-tumor bearing animals. [1] [2]			

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of ADCT-701.

In Vitro Cytotoxicity Assay



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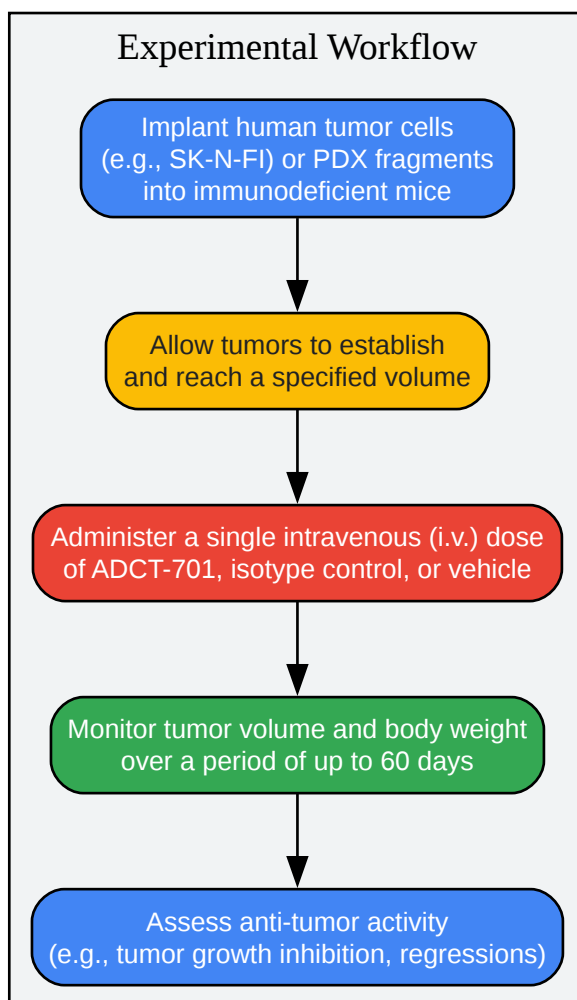
Caption: Workflow for in vitro cytotoxicity assessment.

The anti-proliferative activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]

- Cell Plating: Human cancer cell lines with varying levels of DLK1 expression were seeded into multi-well plates.

- **Treatment:** Cells were treated with a range of concentrations of ADCT-701 or a non-targeting isotype control ADC.
- **Incubation:** The treated cells were incubated for a period of 7 days to allow for the cytotoxic effects to manifest.^[6]
- **Lysis and Luminescence Measurement:** After incubation, the CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- **Data Analysis:** Luminescence was measured using a plate reader. The data was then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).

In Vivo Xenograft Studies



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Caption: Workflow for in vivo efficacy studies.

The in vivo anti-tumor efficacy of ADCT-701 was evaluated in cell line-derived and patient-derived xenograft (PDX) models.[1]

- Model Establishment: NOD-SCID or BALB/c nude mice were subcutaneously implanted with human cancer cells (e.g., SK-N-FI) or patient-derived tumor fragments (e.g., LI1097).[1] For cell line models, cells were suspended in a mixture of PBS and Matrigel.[2]
- Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment groups.

- Drug Administration: ADCT-701, an isotype control ADC, or a vehicle control was administered as a single intravenous (i.v.) injection.[1]
- Monitoring: Tumor growth was monitored regularly by caliper measurements, and animal body weight was recorded as a measure of toxicity.
- Endpoint Analysis: The study continued for a defined period (e.g., 60 days), and anti-tumor activity was assessed by comparing tumor volumes between treated and control groups.[2] Outcomes were categorized as partial or complete responses.

Clinical Development

ADCT-701 is currently being investigated in a Phase I clinical trial (NCT06041516) for the treatment of patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma. [9][10] The primary objective of this dose-escalation study is to determine the recommended Phase 2 dose and assess the safety and tolerability of ADCT-701.[9]

Conclusion

ADCT-701 represents a highly engineered antibody-drug conjugate that leverages a suite of advanced technologies to achieve targeted delivery of a potent PBD payload. The site-specific GlycoConnect™ conjugation ensures homogeneity, while the cleavable linker system provides stability in circulation and efficient payload release within the tumor. Preclinical data robustly support its potent and specific anti-tumor activity in DLK1-expressing cancers. The ongoing clinical evaluation will be critical in translating these promising preclinical findings into a viable therapeutic for patients with high unmet medical needs.[3]

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